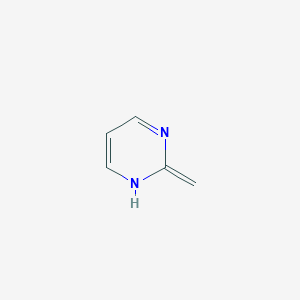
Pyrimidine, 1,2-dihydro-2-methylene-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylene-1,2-dihydropyrimidine is a heterocyclic compound characterized by a six-membered ring containing nitrogen atoms. This compound is known for its high reactivity and nucleophilicity, making it a valuable intermediate in organic synthesis . Its structure allows it to participate in various chemical reactions, contributing to its versatility in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylene-1,2-dihydropyrimidine typically involves the Biginelli reaction, a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea . This reaction can be catalyzed by various agents, including Lewis acids and silica-supported solid acids. For instance, the use of Ziegler–Natta catalysts or graphite as a green catalyst has been reported to enhance the yield and efficiency of the reaction .
Industrial Production Methods: Industrial production of 2-Methylene-1,2-dihydropyrimidine often employs solvent-free conditions to minimize environmental impact and reduce costs. The use of microwave irradiation has also been explored to accelerate the reaction and improve product yield .
化学反应分析
Types of Reactions: 2-Methylene-1,2-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant applications in medicinal chemistry and material science .
科学研究应用
2-Methylene-1,2-dihydropyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methylene-1,2-dihydropyrimidine involves its high nucleophilicity, which allows it to readily react with electrophiles. This reactivity is attributed to the presence of the exocyclic methylene group, which enhances its ability to form zwitterionic adducts with various electrophiles . These adducts can undergo tautomerization to yield stable products, contributing to the compound’s versatility in chemical synthesis .
相似化合物的比较
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share structural similarities with 2-Methylene-1,2-dihydropyrimidine and exhibit similar reactivity and biological activities.
1,2-Dihydropyridines: These compounds also possess high nucleophilicity and are used in the synthesis of various bioactive molecules.
Uniqueness: 2-Methylene-1,2-dihydropyrimidine stands out due to its unique combination of high reactivity and stability, which makes it a valuable intermediate in both academic research and industrial applications. Its ability to form stable zwitterionic adducts and undergo tautomerization further enhances its utility in chemical synthesis .
属性
CAS 编号 |
184839-44-9 |
|---|---|
分子式 |
C5H6N2 |
分子量 |
94.11 g/mol |
IUPAC 名称 |
2-methylidene-1H-pyrimidine |
InChI |
InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4,6H,1H2 |
InChI 键 |
KJOJQGJAIBTBHR-UHFFFAOYSA-N |
SMILES |
C=C1NC=CC=N1 |
规范 SMILES |
C=C1NC=CC=N1 |
同义词 |
Pyrimidine, 1,2-dihydro-2-methylene- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















